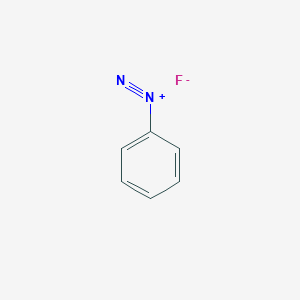

Benzenediazonium fluoride

説明

Benzenediazonium fluoride (C₆H₅N₂⁺F⁻) is a diazonium salt characterized by its reactive diazonium group (-N₂⁺) bonded to a benzene ring and a fluoride counterion. It is primarily utilized in aromatic fluorination reactions, such as the Balz-Schiemann reaction, where it decomposes thermally to yield fluorobenzene . Unlike its tetrafluoroborate counterpart, this compound is less commonly isolated due to its instability and is often generated in situ in anhydrous hydrogen fluoride (HF) during synthetic procedures .

特性

CAS番号 |

20185-67-5 |

|---|---|

分子式 |

C6H5FN2 |

分子量 |

124.12 g/mol |

IUPAC名 |

benzenediazonium;fluoride |

InChI |

InChI=1S/C6H5N2.FH/c7-8-6-4-2-1-3-5-6;/h1-5H;1H/q+1;/p-1 |

InChIキー |

ACHZGYYYBKEPBI-UHFFFAOYSA-M |

正規SMILES |

C1=CC=C(C=C1)[N+]#N.[F-] |

製品の起源 |

United States |

化学反応の分析

Sandmeyer Reaction

This reaction replaces the diazo group (N₂⁺) with halides (Cl, Br, I) via copper(I) catalysis. For example:

Copper(I) salts mediate the substitution, enabling the synthesis of aryl halides .

Balz-Schiemann Reaction

This fluorination reaction decomposes the diazonium salt under heat or light to yield aryl fluorides:

Key findings :

-

Low-polar solvents (e.g., hexane, chlorobenzene) enhance fluorination yields by stabilizing ion pairs and minimizing side reactions .

-

Temperature critically affects efficiency:

Diazo Coupling

The diazonium salt reacts with aromatic amines to form azo compounds (e.g., 1,3-diphenyltriazene):

This reaction is foundational in dye chemistry .

Nucleophilic Substitution

The diazo group can be replaced by nucleophiles (e.g., SH⁻, CO₃²⁻):

Examples include hydrolysis to phenols and carboxylation .

Friedel-Crafts Arylation

Decomposition in aromatic solvents (e.g., nitrobenzene) yields biaryl fluorides:

Isomer ratios vary with substrate and conditions. For nitrobenzene, fluorobenzene is the primary product .

Solvent Influence on Fluorination

| Solvent | Polar Solvation | Yield of C₆H₅F (%) |

|---|---|---|

| Hexane (nonpolar) | Low | 80–95 |

| Chlorobenzene | Moderate | 70–95 |

| DMSO (polar) | High | <30 |

| Data from studies on Balz-Schiemann conditions . |

Temperature Dependency

Lower temperatures reduce yields due to incomplete decomposition. For example, in hexane:

Research Trends and Challenges

Recent studies focus on:

-

Catalyst-Free Conditions : Achieving fluorination without additives in low-polar solvents .

-

Expanding Substrate Scope : Tolerating functional groups (e.g., esters, ketones) during fluorination .

-

One-Pot Processes : Integrating diazotization and fluorination without isolating intermediates .

This compound remains a versatile tool in aromatic chemistry, with ongoing research optimizing reaction conditions and expanding applicability.

類似化合物との比較

Benzenediazonium Chloride (C₆H₅N₂⁺Cl⁻)

- Solubility : Highly water-soluble, facilitating aqueous-phase reactions like coupling or hydrolysis .

- Stability: Thermally unstable; decomposes above 5°C to phenol, necessitating low-temperature handling (0–5°C) .

- Reactivity: Undergoes hydrolysis to phenol, Sandmeyer reactions (e.g., with CuCN/KCN for nitriles), and coupling reactions with phenols/amines to form azo dyes .

- Applications : Intermediate in dye synthesis and aryl halide production .

Benzenediazonium Tetrafluoroborate (C₆H₅N₂⁺BF₄⁻)

- Solubility : Insoluble in water, enabling isolation and storage at room temperature .

- Stability : Stable at room temperature; decomposes upon heating (>50°C) to yield aryl fluorides via the Balz-Schiemann mechanism .

- Reactivity : Preferred for controlled fluorination due to its predictable thermolysis .

- Industrial Use : Widely manufactured for pharmaceuticals and agrochemicals; global production reached tons in 2019 .

Benzenediazonium Hexafluorophosphate (C₆H₅N₂⁺PF₆⁻)

Substituted Benzenediazonium Salts

- 4-Methoxybenzenediazonium Chloride : Enhanced stability due to electron-donating methoxy groups; used in specialized coupling reactions .

- 3-Chloro-4-(Hexahydro-1H-Azepin-1-Yl)Benzenediazonium Hexafluorophosphate : A niche intermediate in pharmaceutical synthesis, leveraging its heterocyclic substituents for targeted reactivity .

Comparative Data Table

Research Findings and Mechanistic Insights

- Fluoride Reactivity : this compound decomposes in HF to generate phenyl cations, which react with fluoride ions to form fluorobenzene. This contrasts with chloride salts, where hydrolysis dominates .

- Thermolysis Pathways : Benzenediazonium tetrafluoroborate undergoes heterolytic cleavage to produce aryl fluorides, while chloride salts favor homolytic pathways under similar conditions .

- Stability Trends: Electron-withdrawing substituents (e.g., -NO₂) enhance diazonium salt stability, whereas electron-donating groups (e.g., -OCH₃) reduce decomposition rates .

Q & A

Q. Experimental Design for Pathway Control :

- Solvent polarity : Use pyridinium-HF for cation-driven reactions; switch to aprotic solvents (e.g., CH₂Cl₂) with Cu powder for radical pathways .

- Catalyst screening : Compare Cu(I) vs. Fe(III) salts to assess kinetic vs. thermodynamic product dominance.

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- Spectroscopy :

- X-ray crystallography : Resolve crystal structure to confirm counterion interactions (e.g., BF₄⁻ vs. PF₆⁻) .

- Elemental analysis : Validate stoichiometry (C:N:F ratios).

Q. Purity Criteria :

- Melting point consistency (decomposes >100°C).

- Absence of NO₃⁻/Cl⁻ impurities via ion chromatography .

Advanced: How can researchers reconcile contradictions in reported decomposition kinetics of this compound under varying conditions?

Methodological Answer:

Discrepancies arise from solvent, temperature, and counterion effects. For example:

Q. Data Contradiction Resolution Strategy :

Replicate studies : Compare decomposition rates in identical solvents (e.g., HF vs. H₂O).

Isolate variables : Use controlled-atmosphere reactors to exclude moisture/O₂ interference.

Computational modeling : Apply DFT calculations to map energy barriers for competing pathways .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Explosion prevention : Avoid condensation at ultra-low temperatures (e.g., liquid N₂) and sudden temperature spikes. Use inert solvents (e.g., CH₂Cl₂) to stabilize the compound .

- Personal protective equipment (PPE) : Wear HF-resistant gloves, face shields, and work in fume hoods.

- Emergency neutralization : Prepare CaCl₂ or NaHCO₃ solutions to quench accidental releases.

Advanced: How does isotopic labeling (e.g., ¹⁵N) aid in elucidating the mechanistic role of the diazonium group in fluorination reactions?

Methodological Answer:

- Tracer studies : Synthesize ¹⁵N-labeled this compound to track N₂ release via mass spectrometry.

- Kinetic isotope effects (KIE) : Compare reaction rates (¹⁴N vs. ¹⁵N) to distinguish radical vs. ionic mechanisms.

- In situ monitoring : Use Raman spectroscopy to observe N≡N bond cleavage intermediates .

Basic: How can researchers ensure reproducibility in this compound-based reactions?

Methodological Answer:

- Detailed documentation : Report exact molar ratios, solvent batches, and heating rates.

- Standardize characterization : Include NMR spectra (with solvent peaks referenced) and crystallographic data in supplementary materials .

- Cross-validate results : Compare yields with literature benchmarks (e.g., 60–75% for Balz-Schiemann ).

Advanced: What strategies mitigate aryl cation instability during this compound reactions, and how do they impact selectivity?

Methodological Answer:

- Stabilization methods :

- Solvent effects : Use superacidic media (e.g., HF/SbF₅) to prolong cation lifetime.

- Trapping agents : Introduce aromatic substrates (e.g., benzene) for Friedel-Crafts alkylation.

- Selectivity trade-offs : Stabilized cations favor electrophilic substitution over radical coupling, reducing byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。